molecular formula C21H19N5O2 B2410233 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 941874-71-1

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No.: B2410233
CAS No.: 941874-71-1
M. Wt: 373.416
InChI Key: VAKVTTPDRMXTIB-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Naphthamide Formation: The naphthamide moiety can be formed by reacting 2-ethoxy-1-naphthoic acid with an amine derivative.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the naphthamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the naphthalene ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound might be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(1H-tetrazol-5-yl)-1-naphthamide
  • 2-ethoxy-N-(1-phenyl-1H-tetrazol-5-yl)-1-benzamide
  • 2-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide

Uniqueness

2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is unique due to the presence of both the ethoxy group and the tetrazole ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule can result in unique reactivity and interactions with biological targets.

Properties

IUPAC Name

2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-13-12-15-8-6-7-11-17(15)20(18)21(27)22-14-19-23-24-25-26(19)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKVTTPDRMXTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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